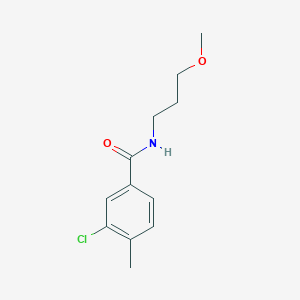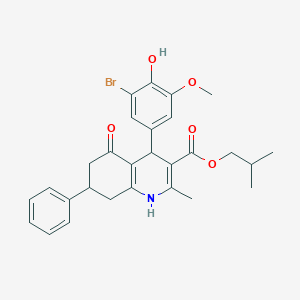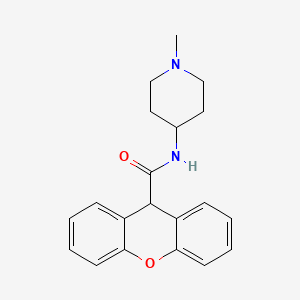
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its anti-tumor and anti-inflammatory properties. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to regulate gene expression and have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene expression, which can contribute to the development and progression of cancer. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-(3-methoxypropyl)-4-methylbenzamide is its ability to enhance the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy. However, one limitation of this compound is its potential toxicity, which can limit its clinical use. Furthermore, the optimal dosing and administration of this compound in humans is not yet well-established, which can further limit its clinical application.
Zukünftige Richtungen
Future research directions for 3-chloro-N-(3-methoxypropyl)-4-methylbenzamide include the development of more potent and selective HDAC inhibitors, as well as the identification of biomarkers that can predict patient response to this compound. Furthermore, the combination of this compound with other anti-cancer drugs, such as immune checkpoint inhibitors, is an area of active research. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune and metabolic disorders, is an area of emerging interest.
Synthesemethoden
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-methoxypropylamine to form the intermediate 4-methyl-N-(3-methoxypropyl)benzamide. This intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 3-chloroaniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide has been extensively studied for its anti-tumor properties in various cancer cell lines and animal models. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. Furthermore, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin, by sensitizing cancer cells to these drugs.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-methoxypropyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-5-10(8-11(9)13)12(15)14-6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXHRBLOZOZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4969612.png)
![methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)
![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)


![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)